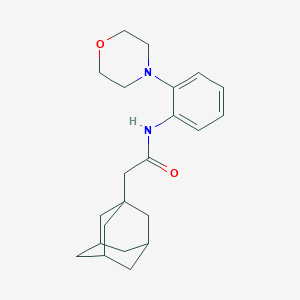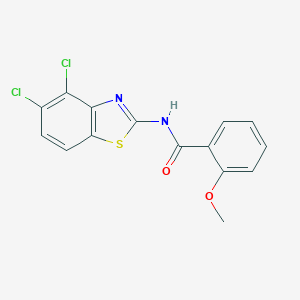
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide, also known as CPTA, is a chemical compound that has been studied for its potential uses in scientific research.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide is not fully understood, but several studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. For example, Wu et al. (2017) found that 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide inhibited the activity of the enzyme AKT, which is involved in cell survival and proliferation. Wang et al. (2018) found that 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide inhibited the activity of the enzyme STAT3, which is involved in cell growth and survival.
Biochemical and Physiological Effects
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide has been shown to have several biochemical and physiological effects in vitro and in vivo. For example, Wu et al. (2017) found that 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide inhibited the migration and invasion of cancer cells and induced cell cycle arrest and apoptosis. Wang et al. (2018) found that 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide inhibited the growth of liver tumors in mice and reduced the expression of several proteins involved in tumor growth and proliferation.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide in lab experiments is that it has been shown to be effective in inhibiting the growth of several cancer cell lines. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments using 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide.
Future Directions
There are several potential future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide. One direction is to further investigate its mechanism of action and its effects on cancer cells. Another direction is to explore its potential uses in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, research could be conducted to determine the safety and efficacy of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide in animal models and in human clinical trials.
Synthesis Methods
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide is a multi-step process that involves several chemical reactions. One method for synthesizing 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide was described in a study by Wu et al. (2017). The method involved the reaction of 4-chloro-3,5-dimethylphenol with ethyl 2-bromoacetate to form 2-(4-chloro-3,5-dimethylphenoxy)acetate. This intermediate was then reacted with sodium azide to form the tetrazole ring, and the resulting compound was then reacted with ethylamine to form 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide.
Scientific Research Applications
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide has been studied for its potential uses in scientific research, particularly in the field of cancer research. One study by Wu et al. (2017) found that 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide inhibited the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. Another study by Wang et al. (2018) found that 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide inhibited the proliferation of liver cancer cells and induced cell cycle arrest and apoptosis.
properties
Molecular Formula |
C13H16ClN5O2 |
|---|---|
Molecular Weight |
309.75 g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C13H16ClN5O2/c1-4-19-17-13(16-18-19)15-11(20)7-21-10-5-8(2)12(14)9(3)6-10/h5-6H,4,7H2,1-3H3,(H,15,17,20) |
InChI Key |
IBYLMRDIUPRKOO-UHFFFAOYSA-N |
SMILES |
CCN1N=C(N=N1)NC(=O)COC2=CC(=C(C(=C2)C)Cl)C |
Canonical SMILES |
CCN1N=C(N=N1)NC(=O)COC2=CC(=C(C(=C2)C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244460.png)
![N-{3-[(2-chloro-5-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244461.png)
![N-{3-[(5-bromo-2-chlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244462.png)
![N-{3-[(3,5-dichloro-2-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244464.png)
![N-{3-[(3-chloro-4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244465.png)
![N-{4-methoxy-3-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-furamide](/img/structure/B244466.png)
![N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244469.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244471.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B244474.png)
![2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244476.png)
![3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide](/img/structure/B244477.png)


